4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Medicinal Chemistry Drug Design Physicochemical Properties

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole is a disubstituted thiazole building block with a 4-bromo handle for cross-coupling and a cyclopentyloxy group that offers distinct lipophilicity (clogP 2.19) and steric bulk versus alkoxy analogs. Ideal for medicinal chemistry library synthesis requiring defined physicochemical properties. Avoid generic substitution; the cyclopentyl group alters metabolic stability and binding site complementarity. Procure as a single reactive site precursor for Suzuki couplings with easier purification.

Molecular Formula C8H10BrNOS
Molecular Weight 248.14
CAS No. 1289092-17-6
Cat. No. B2593195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclopentyloxy)-1,3-thiazole
CAS1289092-17-6
Molecular FormulaC8H10BrNOS
Molecular Weight248.14
Structural Identifiers
SMILESC1CCC(C1)OC2=NC(=CS2)Br
InChIInChI=1S/C8H10BrNOS/c9-7-5-12-8(10-7)11-6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyDPHATXYWLGIQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(cyclopentyloxy)-1,3-thiazole (CAS 1289092-17-6): A Key Building Block for Selective Synthesis


4-Bromo-2-(cyclopentyloxy)-1,3-thiazole (CAS 1289092-17-6) is a disubstituted thiazole building block featuring a bromine atom at the 4-position and a cyclopentyloxy group at the 2-position [1]. This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Negishi) to rapidly generate 4-substituted thiazole libraries [2]. Its structural features differentiate it from simpler 4-bromo-2-alkoxythiazoles, offering distinct physicochemical properties that are critical for tuning molecular interactions in early-stage drug discovery.

Why 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole Cannot Be Replaced by Simpler 4-Bromo-2-alkoxythiazoles


Generic substitution of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole with smaller alkoxy analogs (e.g., methoxy or ethoxy) is not scientifically sound due to quantifiable differences in lipophilicity and steric bulk that directly impact molecular recognition, metabolic stability, and synthetic diversification potential [1]. The cyclopentyloxy group introduces a significantly higher calculated partition coefficient (clogP) and a distinct conformational profile compared to linear alkoxy chains, which can alter binding site complementarity and physicochemical properties without changing the synthetic utility of the 4-bromo handle [2]. These differences are not interchangeable when optimizing a lead series for potency, selectivity, or ADMET properties.

Quantitative Differentiation of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole Against Key Analogs


Enhanced Lipophilicity (clogP) for Optimized Membrane Permeability

The target compound exhibits a calculated logP (clogP) of 2.19, which is substantially higher than the methoxy analog (clogP 1.91) and more balanced for oral bioavailability than the ethoxy analog (clogP 2.30) . This increased lipophilicity, driven by the cyclopentyloxy group, places it in an optimal range for membrane permeability while mitigating the risk of poor solubility often associated with excessive lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Steric Bulk for Selective Binding Interactions

With a molecular weight of 248.14 g/mol, the target compound is 54.09 g/mol heavier than 4-Bromo-2-methoxythiazole (194.05 g/mol) and 40.06 g/mol heavier than the ethoxy analog (208.08 g/mol) . The cyclopentyloxy group introduces greater three-dimensional bulk (Rotatable Bonds: 2 vs. 1 for methoxy), which can fill hydrophobic pockets more effectively and improve target selectivity over off-targets that prefer smaller substituents.

Fragment-Based Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Differential Synthetic Utility: Regioselective Cross-Coupling Handle

The 4-bromo substituent is a well-established site for regioselective Pd(0)-catalyzed cross-coupling reactions, enabling sequential functionalization [1]. The presence of the 2-cyclopentyloxy group, being an electron-donating group, influences the electron density of the thiazole ring, potentially modulating the oxidative addition step and the selectivity of transmetalation compared to 2-halo or 2-unsubstituted analogs. This differential reactivity is a critical design consideration for building complex molecular architectures.

Organic Synthesis Cross-Coupling Building Blocks

Optimal Procurement Scenarios for 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole Based on Evidence


Fragment-Based Lead Generation Requiring Specific Lipophilicity

In fragment-based drug discovery (FBDD) campaigns aiming to optimize the lipophilicity of a hit fragment, 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole serves as a direct replacement for 4-bromo-2-ethoxythiazole when a slight reduction in clogP (ΔclogP = -0.11) is necessary to balance potency with solubility. Its intermediate clogP of 2.19 avoids the lower membrane permeability of the methoxy analog (clogP 1.91), making it a superior choice for exploring structure-activity relationships around cellular permeability .

Lead Optimization for Improved Metabolic Stability and Target Selectivity

When a lead series containing a 4-bromo-2-methoxythiazole motif shows low metabolic stability due to rapid O-demethylation, the cyclopentyloxy analog can be procured as a more metabolically stable alternative. The increased steric bulk of the cyclopentyl group (ΔMW = +54.09 g/mol vs. methoxy) shields the ether linkage and can fill hydrophobic sub-pockets, potentially improving both selectivity over off-targets and in vitro stability, as supported by general principles of bioisosteric replacement [1].

Sequential Palladium-Catalyzed Synthesis of 4-Arylthiazole Libraries

For synthetic chemists constructing libraries of 4-arylated thiazoles via Suzuki-Miyaura coupling, this compound offers a singular, unambiguous reactive site at C-4. This avoids the chemoselectivity challenges of 2,4-dibromothiazole and provides a distinct electronic environment from the 2-methoxy analog, potentially leading to faster reaction rates and higher yields in high-throughput parallel synthesis. The cyclopentyloxy group's steric profile also facilitates purification of the resulting products .

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